molecular formula C37H36ClF5N2O5S B605119 AC-4-130

AC-4-130

Cat. No.: B605119
M. Wt: 751.2 g/mol
InChI Key: NMQUSJQZQWKQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-4-130 is a potent inhibitor of the SH2 domain of the signal transducer and activator of transcription 5 (STAT5). This compound effectively hinders STAT5 activation, dimerization, nuclear translocation, and transcription of genes reliant on STAT5. This compound exhibits notable anti-cancer properties and effectively suppresses abnormal STAT5 activity in acute myeloid leukemia, making it a promising therapeutic option .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-4-130 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound is carried out using advanced organic synthesis techniques. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in small batches due to its specialized application in scientific research .

Chemical Reactions Analysis

Types of Reactions

AC-4-130 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .

Scientific Research Applications

AC-4-130 has a wide range of scientific research applications, including:

Mechanism of Action

AC-4-130 directly binds to the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and transcriptional activity. This inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD-driven leukemic cells. The compound’s mechanism of action involves the blockade of STAT5-dependent gene transcription, which is crucial for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibition of the SH2 domain of STAT5, making it a highly selective and potent inhibitor. Its ability to directly target STAT5 and disrupt its function sets it apart from other compounds that may have broader or less specific activity .

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQUSJQZQWKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36ClF5N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AC-4-130
Reactant of Route 2
AC-4-130
Reactant of Route 3
AC-4-130
Reactant of Route 4
AC-4-130
Reactant of Route 5
AC-4-130
Reactant of Route 6
AC-4-130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.